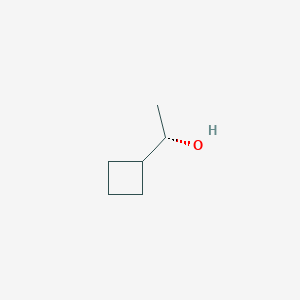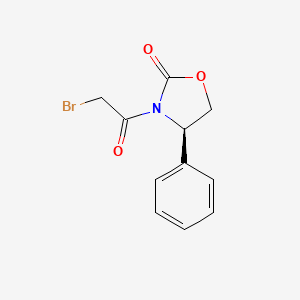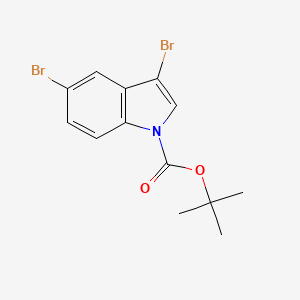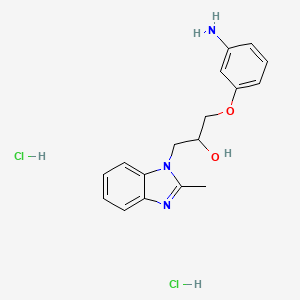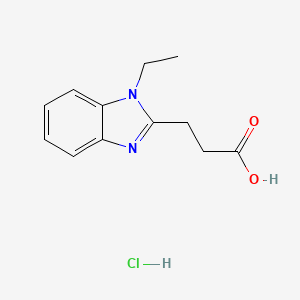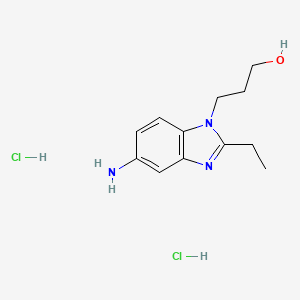![molecular formula C18H23NO B1389251 N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine CAS No. 1040690-03-6](/img/structure/B1389251.png)
N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine
Overview
Description
Preparation Methods
The synthesis of N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine involves the reaction of 3,5-dimethylphenol with 2-chloroethylamine hydrochloride to form the intermediate 2-(3,5-dimethylphenoxy)ethylamine. This intermediate is then reacted with phenylacetyl chloride to yield the final product . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct .
Chemical Reactions Analysis
N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new derivatives.
Scientific Research Applications
N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine is widely used in scientific research, particularly in the field of proteomics. It is utilized to study protein interactions, modifications, and functions . Additionally, this compound has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine include:
N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine: This compound has a similar structure but with a butyl group instead of a phenyl group.
2-(3,5-Dimethylphenoxy)ethanamine: This compound lacks the phenyl group present in this compound.
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-14-11-15(2)13-18(12-14)20-10-9-19-16(3)17-7-5-4-6-8-17/h4-8,11-13,16,19H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFHCAJZWLGQRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(C)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B1389180.png)



